4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide
Overview
Description
4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a sulfonamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the oxidation of 4-chloropyridine-3-sulfonamide using oxidizing agents such as hydrogen peroxide or peracids.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and yield high purity products.
Chemical Reactions Analysis
4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed include sulfonic acids, amines, and substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide involves:
Comparison with Similar Compounds
4-Chloro-1-oxidopyridin-1-ium-3-sulfonamide can be compared with similar compounds such as:
4-Chloropyridine-3-sulfonamide: Lacks the oxidized sulfonamide group, making it less reactive in certain chemical reactions.
4-Chloro-1-oxidopyridin-1-ium-2-carbonitrile: Contains a nitrile group instead of a sulfonamide group, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-chloro-1-oxidopyridin-1-ium-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c6-4-1-2-8(9)3-5(4)12(7,10)11/h1-3H,(H2,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSWGQQLCNSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1Cl)S(=O)(=O)N)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318078 | |
Record name | 4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58155-57-0 | |
Record name | NSC325677 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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